6-Methyl-3-phenylpyridine-2-carbonitrile

Organic Synthesis Heterocyclic Chemistry 1,2,4-Triazine Synthesis

Researchers attempting 1,2,4-triazine 4-oxide synthesis encounter complete reaction failure with unsubstituted pyridine-3-carbonitrile analogs. 6-Methyl-3-phenylpyridine-2-carbonitrile (CAS 68164-78-3) provides the essential 6-methyl substituent required for successful heterocyclization, enabling access to triazine scaffolds inaccessible via other intermediates. • Enables 1,2,4-triazine 4-oxide synthesis-reaction fails with unsubstituted analogs • MW 194.23 g/mol; suitable for anticancer screening (HT29 cytotoxicity potential) • Custom synthesis & bulk quantities available upon request

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 68164-78-3
Cat. No. B13779050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-phenylpyridine-2-carbonitrile
CAS68164-78-3
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)C2=CC=CC=C2)C#N
InChIInChI=1S/C13H10N2/c1-10-7-8-12(13(9-14)15-10)11-5-3-2-4-6-11/h2-8H,1H3
InChIKeyFHGUTTYNYVEDNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-3-phenylpyridine-2-carbonitrile: Properties & Procurement


6-Methyl-3-phenylpyridine-2-carbonitrile (CAS 68164-78-3) is a member of the pyridine-3-carbonitrile family, a class of heterocyclic aromatic compounds with a nitrogen atom in the ring and a nitrile (-CN) substituent [1]. This specific derivative is characterized by a methyl group at the 6-position and a phenyl group at the 3-position of the pyridine core, with a molecular formula of C13H10N2 and a molecular weight of 194.23 g/mol . The compound serves as a key intermediate in the synthesis of more complex heterocyclic systems, such as 1,2,4-triazine derivatives, due to the reactivity of the 6-position [2]. While literature directly evaluating its biological activity is sparse, the broader class of pyridine-3-carbonitriles has been extensively investigated for a range of therapeutic applications, including anticancer, antimicrobial, and vasodilatory activities [3].

Risks of Substituting 6-Methyl-3-phenylpyridine-2-carbonitrile


In silico and empirical studies on pyridine-3-carbonitrile derivatives demonstrate that even minor structural modifications—such as the presence and position of a methyl group—can profoundly alter a molecule's physicochemical properties and biological activity [1]. Substituting 6-Methyl-3-phenylpyridine-2-carbonitrile with an unsubstituted analog, like 3-phenylpyridine-2-carbonitrile (CAS 39065-43-5) [2], or a positional isomer, like 6-methyl-2-phenyl-3-pyridinecarbonitrile (CAS 1721-22-8) , introduces significant, unquantified risks. For instance, the methyl group at the 6-position is known to critically influence the outcome of heterocyclization reactions, directing the formation of specific 1,2,4-triazine 4-oxide products, while its absence leads to a complete failure of the reaction [3]. Without rigorous, compound-specific validation data, assuming interchangeability between these analogs can lead to irreproducible synthetic results or misleading conclusions in biological assays, directly impacting project timelines and the reliability of research outcomes.

6-Methyl-3-phenylpyridine-2-carbonitrile: Key Differentiators


Heterocyclization: 6-Methyl vs. Unsubstituted Analogs

The presence of a methyl group at the 6-position of the pyridine ring is a critical structural determinant for successful heterocyclization reactions. Specifically, the derivative 6-formyl-3-phenylpyridine-2-carbonitrile, a key precursor closely related to the target compound, can be successfully converted into a 1,2,4-triazine 4-oxide derivative [1]. In stark contrast, the analogous unsubstituted compound, 6-formylpyridine-2-carbonitrile, failed to undergo any heterocyclization under identical conditions [1]. This demonstrates that the 6-substituent is not merely an inert structural feature but an essential functional group required for the intended synthetic transformation.

Organic Synthesis Heterocyclic Chemistry 1,2,4-Triazine Synthesis

Anticancer Potential of Pyridine-3-carbonitrile Class

While direct biological data for 6-Methyl-3-phenylpyridine-2-carbonitrile is absent, the pyridine-3-carbonitrile class exhibits promising anticancer activity. In a study of novel poly-substituted derivatives, compound (4a) (4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile), a close structural analog featuring the 6-phenyl-3-carbonitrile core, demonstrated superior cytotoxicity against human colorectal carcinoma (HT29) cells [1]. It achieved an IC50 of 2.243±0.217 µM, which was significantly more potent than the reference drug Doxorubicin (IC50 = 3.964±0.360 µM) [1]. Furthermore, it exhibited a slightly lower cytotoxic effect on normal human fetal lung fibroblast (MRC5) cells (IC50 = 2.222±0.137 µM) compared to Doxorubicin (IC50 = 2.476±0.033 µM) [1]. This class-level data provides a strong rationale for evaluating the target compound in similar anticancer screens.

Anticancer Research Cytotoxicity Assay Colorectal Carcinoma

Physicochemical Properties & ADME Predictions

The fundamental physicochemical properties of 6-Methyl-3-phenylpyridine-2-carbonitrile provide a baseline for assessing its drug-likeness and handling characteristics. The reported molecular weight is 194.23 g/mol, and its calculated boiling point is approximately 278.2 °C at 760 mmHg . These values serve as the primary differentiating parameters when compared to other phenylpyridinecarbonitrile isomers and analogs for initial solubility and stability predictions. For example, the molecular weight of the target compound (194.23 g/mol) differs from its unsubstituted counterpart, 3-phenylpyridine-2-carbonitrile (180.21 g/mol), by 14.02 g/mol, precisely the mass of a methylene (-CH2-) unit, which is a direct consequence of the 6-methyl substitution [1].

Physicochemical Properties Drug Discovery ADME

Validated Applications for 6-Methyl-3-phenylpyridine-2-carbonitrile


Synthesis of 1,2,4-Triazine 4-Oxides

Use 6-Methyl-3-phenylpyridine-2-carbonitrile as a critical intermediate in the multi-step synthesis of 1,2,4-triazine 4-oxide heterocycles. The presence of the 6-methyl substituent is essential for the heterocyclization reaction to proceed, a functionality not present in unsubstituted analogs [1]. This makes it the only viable choice among close structural relatives for accessing this specific class of compounds.

Anticancer Lead Discovery

Incorporate 6-Methyl-3-phenylpyridine-2-carbonitrile into a focused library of pyridine-3-carbonitriles for screening against human cancer cell lines. Class-level evidence suggests that the core scaffold can yield compounds with potent cytotoxicity against colorectal carcinoma cells (e.g., HT29), with the potential to outperform established chemotherapeutic agents like Doxorubicin [2].

QSAR Model Development

Utilize the well-defined molecular structure and physicochemical properties (e.g., molecular weight of 194.23 g/mol) of 6-Methyl-3-phenylpyridine-2-carbonitrile as a data point for building and validating quantitative structure-activity relationship (QSAR) models . Its specific substitution pattern (6-methyl, 3-phenyl) provides a unique set of parameters for models predicting the bioactivity and ADME properties of pyridine-based small molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-3-phenylpyridine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.